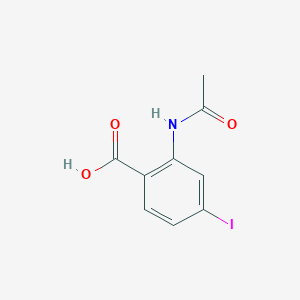

2-Acetamido-4-iodobenzoic acid

Description

Properties

Molecular Formula |

C9H8INO3 |

|---|---|

Molecular Weight |

305.07 g/mol |

IUPAC Name |

2-acetamido-4-iodobenzoic acid |

InChI |

InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |

InChI Key |

RCQMWDICUYFCQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)I)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-Acetamido-4-iodobenzoic Acid: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4-iodobenzoic acid is a halogenated derivative of N-acetylanthranilic acid, characterized by an acetamido group at the 2-position and an iodine atom at the 4-position of the benzoic acid core. This strategic substitution pattern makes it a valuable and versatile intermediate in synthetic organic chemistry. Its utility is most prominent in the construction of complex heterocyclic scaffolds and as a precursor for radiolabeled compounds in medicinal chemistry. This guide provides a comprehensive overview of the compound's chemical structure, a detailed, field-tested synthesis protocol, its key physicochemical and spectroscopic properties, and a discussion of its current and potential applications in research and drug development.

Chemical Structure and Properties

This compound is an organic compound whose structure is defined by a benzene ring substituted with three functional groups: a carboxylic acid, an acetamido group, and an iodine atom. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. The relative positions of these groups (carboxyl at C1, acetamido at C2, and iodo at C4) are critical to its chemical reactivity and utility as a synthetic building block.

The presence of the acetamido group is particularly significant, as this functional group is known to enhance the pharmacokinetic properties, stability, and selectivity of drug candidates by modulating interactions with molecular targets.[1] The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, providing a reactive handle for further molecular elaboration.[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 5722-50-9 | Internal Data |

| Molecular Formula | C₉H₈INO₃ | Internal Data |

| Molecular Weight | 305.07 g/mol | Internal Data |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 270–273 °C (518–523 °F; 543–546 K) | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [5] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamido group. The aromatic region would display a characteristic splitting pattern dictated by the substitution.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would reveal signals for the carbonyl carbons (from the carboxylic acid and amide), the aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.

Synthesis and Mechanism

The most direct and common laboratory synthesis of this compound involves the electrophilic iodination of its precursor, 2-acetamidobenzoic acid (N-acetylanthranilic acid).[6] This reaction leverages the directing effects of the substituents on the benzene ring.

The acetamido group is an ortho-, para-director and an activating group, while the carboxylic acid group is a meta-director and a deactivating group. The combined influence of these groups directs the incoming electrophile (iodine) primarily to the positions para and ortho to the strongly activating acetamido group. Given that the ortho position is sterically hindered, iodination preferentially occurs at the para position (C4).

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis.

Materials:

-

2-Acetamidobenzoic acid (N-acetylanthranilic acid)

-

Acetic Acid (Glacial)

-

Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., periodic acid)

-

Deionized Water

-

Sodium thiosulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetamidobenzoic acid in glacial acetic acid.

-

Iodination: To the stirred solution, slowly add a solution of iodine monochloride in acetic acid at room temperature. The reaction is typically exothermic and may require cooling in a water bath to maintain a controlled temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker of cold deionized water. The product will precipitate as a solid.

-

Decolorization: To remove any excess unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acetic acid and salts.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Causality and Self-Validation:

-

Solvent Choice: Glacial acetic acid is used as it effectively dissolves the starting material and is stable to the iodinating reagent.

-

Reagent Choice: Iodine monochloride is a highly effective and polarized source of electrophilic iodine (I⁺), leading to a cleaner and more efficient reaction compared to using I₂ alone.

-

Quenching Step: The use of sodium thiosulfate is a critical self-validating step. Its ability to reduce excess I₂ to colorless I⁻ provides a clear visual endpoint for the quenching process, ensuring that the final product is not contaminated with iodine.

-

Purification: The precipitation in water followed by washing is an effective method for isolating the product, as this compound has low solubility in water, while the reagents and byproducts are more soluble.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature—a carboxylic acid for amide or ester formation and an iodo-group for cross-coupling—allows for the systematic construction of complex molecules.

-

Heterocyclic Synthesis: It is a precursor for iodinated quinazolinones, a class of compounds investigated for their cytotoxic activity against cancer cell lines.[7] The core structure can be readily cyclized to form the quinazolinone ring system, with the iodine atom providing a site for further modification.

-

Radiolabeling and Imaging Agents: Aromatic iodides are common precursors for radioiodination (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I). While direct applications for this specific molecule are not widely documented, related iodobenzoic acids are pivotal in creating radioiodinated imaging agents for diagnostic purposes in medicine, such as for adrenal imaging.[8] The stable iodine atom can be exchanged with a radioactive isotope in the final step of a synthesis.

-

Fragment-Based Drug Discovery (FBDD): As a substituted aromatic fragment, this molecule can be used in FBDD campaigns. The iodo-group enables facile analogue synthesis via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for rapid exploration of the chemical space around the core scaffold to optimize binding to a biological target.[2][3]

-

Precursor to Hypervalent Iodine Reagents: 2-Iodobenzoic acids are the foundational precursors to important hypervalent iodine reagents like IBX (2-iodoxybenzoic acid) and Dess-Martin periodinane.[9][10] These reagents are prized in modern organic synthesis for their ability to perform mild and selective oxidations of alcohols to aldehydes and ketones.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Identification: The compound is classified with GHS07 pictograms, indicating it can cause skin and serious eye irritation.[4] It may also be harmful if swallowed and cause respiratory irritation.

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture, to prevent degradation.

Conclusion

This compound is a strategically designed chemical building block whose value is greater than the sum of its parts. The interplay between the carboxylic acid, acetamido, and iodo substituents provides chemists with multiple avenues for synthetic manipulation. Its established role as a precursor to medicinally relevant heterocycles and its potential in the development of imaging agents and hypervalent iodine reagents underscore its importance. The straightforward and robust synthesis protocol makes it an accessible and indispensable tool for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

Pérez-Fehrmann, M., et al. (n.d.). Synthesis of 2-acetamido-5-iodobenzoic acid (2). ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Wikipedia. (2025). 2-Iodobenzoic acid. Available at: [Link]

-

Yoshimura, A., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). N-Acetylanthranilic acid. Available at: [Link]

-

Scribd. (n.d.). Sandmeyer Reaction: 2-Iodobenzoic Acid. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available at: [Link]

-

PubChem. (n.d.). 4-Iodobenzoic acid. Available at: [Link]

-

Juvale, K., et al. (2025). A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents. Medical Oncology. Available at: [Link]

- Google Patents. (n.d.). CN105418442A - Synthesis method of 2,4-diaminobenzoic acid.

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Available at: [Link]

-

ScienceDirect. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Available at: [Link]

-

Wikipedia. (n.d.). 4-Iodobenzoic acid. Available at: [Link]

-

PubChem. (n.d.). p-Acetamidobenzoic acid. Available at: [Link]

Sources

- 1. A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 6. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetamido-4-iodobenzoic acid CAS number

An In-Depth Technical Guide to 2-Acetamido-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to its limited commercial availability, this document focuses on the logical synthesis, purification, and characterization of the compound. The experimental protocols are designed to be self-validating, with an emphasis on the causality behind procedural choices. This guide is intended to serve as a practical resource for researchers synthesizing and utilizing this and similar molecules.

Introduction and Core Concepts

This compound is a derivative of benzoic acid containing both an acetamido and an iodo substituent. The presence of the iodine atom makes it a valuable intermediate for introducing iodine into a molecular structure or for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are pivotal in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The acetamido group, on the other hand, modulates the electronic properties of the aromatic ring and can participate in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

A thorough search of chemical databases indicates that this compound does not have a readily available assigned CAS number, suggesting it is not a commonly stocked or commercially produced chemical. Therefore, researchers requiring this compound will likely need to synthesize it in-house. The most logical and direct synthetic route is the acetylation of 2-Amino-4-iodobenzoic acid, a commercially available starting material.

Physicochemical Properties and Data

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | Not Assigned | Extensive search of chemical databases and supplier catalogs yielded no specific CAS number for this regioisomer. |

| Molecular Formula | C₉H₈INO₃ | Based on its chemical structure. |

| Molecular Weight | 305.07 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white solid | Based on the appearance of similar iodinated and acetylated benzoic acids. |

| Melting Point | Expected to be in the range of 200-220 °C | The starting material, 2-Amino-4-iodobenzoic acid, has a melting point of 204-206 °C. Acetylation may slightly alter this. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | Typical for aromatic carboxylic acids. |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the acetylation of 2-Amino-4-iodobenzoic acid. This reaction is a standard nucleophilic acyl substitution where the amino group acts as the nucleophile and attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Experimental Workflow: Synthesis via Acetylation

The following diagram illustrates the workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Step-by-Step Protocol

Materials:

-

2-Amino-4-iodobenzoic acid (CAS: 20776-54-9)[1]

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, etc.)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 2-Amino-4-iodobenzoic acid.

-

Dissolution: Add 50 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the starting material. Gentle heating may be required.

-

Acetylation: Slowly add 1.5 equivalents of acetic anhydride to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The product should have a different Rf value than the starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with several portions of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methyl protons of the acetamido group, and the amide proton. The integration of these peaks should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-I bond vibrations.

Physical and Chromatographic Analysis

-

Melting Point: A sharp melting point range for the purified product indicates high purity.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A single sharp peak is indicative of a pure compound.

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structure suggests several potential uses in a research and development context:

-

Intermediate in Organic Synthesis: As previously mentioned, the iodo-substituent makes it a versatile building block for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[2] This is particularly useful in the synthesis of complex heterocyclic scaffolds often found in medicinal chemistry.

-

Fragment-Based Drug Discovery: This molecule could serve as a fragment for screening against biological targets. The acetamido and carboxylic acid groups provide hydrogen bonding capabilities, while the iodinated phenyl ring can engage in halogen bonding or occupy hydrophobic pockets.

-

Precursor for Radiotracers: The stable iodine atom could potentially be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

Safety and Handling

Although a specific safety data sheet (SDS) for this compound is not available, general precautions for handling aromatic carboxylic acids and iodinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved March 7, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Acetamido-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Acetamido-4-iodobenzoic acid, a halogenated derivative of N-acetylanthranilic acid. While not as extensively documented as some of its isomers, its unique substitution pattern offers potential for novel applications in medicinal chemistry and organic synthesis. This document will cover its fundamental properties, probable synthetic routes, characterization methodologies, potential applications, and essential safety protocols, drawing upon established knowledge of structurally related compounds.

Core Molecular and Physicochemical Profile

This compound is an organic compound featuring a benzoic acid backbone substituted with an acetamido group at the second position and an iodine atom at the fourth position.

Chemical Structure and Formula

The chemical structure of this compound is defined by the placement of its functional groups on the benzene ring. This specific arrangement influences its electronic properties, reactivity, and potential biological activity.

-

Chemical Formula: C₉H₈INO₃

-

Structure:

-

A carboxylic acid group (-COOH) at position 1.

-

An acetamido group (-NHCOCH₃) at position 2.

-

An iodine atom (-I) at position 4.

-

Molecular Weight and Key Properties

The molecular weight is a fundamental parameter for any chemical compound, crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 305.07 g/mol | Calculated |

| Monoisotopic Mass | 304.9549 Da | Calculated |

| Appearance | Expected to be a solid, likely crystalline, ranging from white to off-white or pale yellow. | Inferred from related compounds[1] |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | Inferred from related compounds[1] |

Synthesis and Purification

While a specific, optimized synthesis for this compound is not widely published, a logical and established synthetic pathway can be proposed based on standard organic chemistry transformations, particularly the Sandmeyer reaction.[1][2]

Proposed Synthetic Workflow

The synthesis would likely commence from a readily available starting material, such as 2-amino-4-iodobenzoic acid or 2-acetamidobenzoic acid, followed by iodination or acetylation, respectively. A plausible route starting from 2-aminobenzoic acid (anthranilic acid) is outlined below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on well-established methods for the synthesis of similar compounds.[2][3]

Step 1: Diazotization of 2-Amino-4-iodobenzoic Acid

-

Suspend 2-amino-4-iodobenzoic acid in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

-

Continue stirring at 0-5 °C for a short period after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Iodination (Sandmeyer Reaction)

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (liberation of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring to ensure the reaction goes to completion.

Step 3: Acetylation

-

Isolate the crude 2-iodo-4-aminobenzoic acid from the reaction mixture.

-

React the isolated product with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or a suitable solvent, to form the acetamido group.

Purification

Purification of the final product is critical to remove unreacted starting materials, byproducts, and residual reagents.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a product of higher purity.[1]

-

Column Chromatography: For higher purity requirements, silica gel column chromatography can be employed.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Caption: Analytical workflow for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and chemical environment of the protons, including those on the aromatic ring, the methyl group of the acetamido moiety, and the amide and carboxylic acid protons.

-

¹³C NMR: Would show the number of distinct carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the carboxylic acid and amide, the N-H stretch of the amide, and the O-H stretch of the carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): Would be the primary method for assessing the purity of the compound.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility.

-

Medicinal Chemistry Building Block: As a substituted benzoic acid, it can serve as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic properties. The presence of the iodine atom allows for further functionalization through cross-coupling reactions.[4]

-

Precursor for Bioactive Molecules: Iodinated aromatic compounds are of interest in the development of various therapeutic agents and diagnostic tools.[5] The acetamido group can also play a role in modulating the biological activity of a molecule.

-

Organocatalysis: Substituted benzoic acids can act as organocatalysts in certain chemical transformations.[6] The electronic properties of this compound, influenced by both the electron-withdrawing iodine and the acetamido group, could impart unique catalytic activities.

Safety and Handling

Based on the safety data for structurally related compounds such as 2-iodobenzoic acid and 2-acetamidobenzoic acid, the following precautions should be observed when handling this compound.[7][8][9]

| Hazard Category | Precautionary Measures |

| Eye Irritation | Causes serious eye irritation. Wear appropriate eye protection (safety glasses or goggles). In case of contact, rinse cautiously with water for several minutes.[7][8] |

| Skin Irritation | May cause skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[10] |

| Inhalation | May cause respiratory tract irritation. Avoid breathing dust. Use in a well-ventilated area or with appropriate respiratory protection.[9] |

| Ingestion | May be harmful if swallowed. Wash hands thoroughly after handling and before eating or drinking.[9] |

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10]

Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound represents a chemical entity with untapped potential. Its unique substitution pattern makes it an interesting candidate for further investigation in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its properties, potential synthesis, and handling, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

References

-

ResearchGate. (n.d.). Synthesis of 2-acetamido-5-iodobenzoic acid (2). Retrieved from [Link]

-

Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved from [Link]

-

Inch Calculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

-

Suvchem. (n.d.). 2-IODOBENZOIC ACID (FOR SYNTHESIS). Retrieved from [Link]

-

Inch Calculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

-

S3.amazonaws.com. (2015, November 23). MATERIAL SAFETY DATA SHEET: ACETRIZOIC ACID. Retrieved from [Link]

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

-

PMC. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-iodo-. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 4-Iodobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(4-Acetamidobenzenesulfonamido)benzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Retrieved from [Link]

Sources

- 1. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 2. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. texiumchem.com [texiumchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

An In-depth Technical Guide to the Solubility of 2-Acetamido-4-iodobenzoic Acid in Organic Solvents

Abstract

This guide provides a comprehensive analysis of the solubility characteristics of 2-acetamido-4-iodobenzoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of thermodynamics.[1][2] We present a theoretical assessment of its expected solubility in various classes of organic solvents, supported by an in-depth analysis of its molecular structure. Furthermore, this guide provides a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the success of numerous processes in chemical research and drug development.[2][3] For a compound like this compound, understanding its solubility profile is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants to a sufficient concentration is crucial for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by crystallization.[4]

-

Formulation Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of effective dosage forms.

-

Analytical Chemistry: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.[5]

This guide will delve into the factors that influence the solubility of this compound and provide a practical framework for its experimental determination.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1] The widely cited principle of "like dissolves like" serves as a useful heuristic, suggesting that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[1] An analysis of the structure of this compound allows for a reasoned prediction of its solubility behavior.

Molecular Structure of this compound:

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents.

-

Amide Group (-NH-C=O): The amide group is also polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.

-

Iodine Atom (-I): The large iodine atom increases the molecule's molecular weight and surface area. While the carbon-iodine bond has some polarity, the overall contribution of iodine is towards increased lipophilicity and van der Waals interactions.

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents.

Predicted Solubility in Different Solvent Classes:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid and amide groups can form strong hydrogen bonds with protic solvents. However, the bulky, nonpolar iodinated aromatic ring will limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol (e.g., higher in ethanol than in methanol). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amide protons. Their polarity can also solvate the polar regions of the molecule effectively. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The dominant polar functional groups will have weak interactions with nonpolar solvents. The nonpolar aromatic ring is insufficient to overcome the energy penalty of disrupting the strong solute-solute interactions (crystal lattice energy). |

Thermodynamic Considerations

The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes.[1]

ΔG = ΔH_solution - TΔS_solution

A negative ΔG indicates a spontaneous dissolution process.

-

Enthalpy of Solution (ΔH_solution): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For most solids dissolving in a solvent, this process is endothermic (ΔH > 0), meaning heat is absorbed.[2][6]

-

Entropy of Solution (ΔS_solution): Dissolution generally leads to an increase in disorder as the ordered crystal lattice of the solute is broken down and the molecules become dispersed in the solvent, resulting in a positive ΔS.[1]

The solubility of many compounds, particularly solids, increases with temperature because the TΔS term becomes more significant, helping to overcome a positive ΔH.[2][3][7]

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound.[7] This method is based on the "excess solid" or shake-flask method, a widely accepted technique for measuring thermodynamic solubility.[5]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow for Experimental Solubility Determination:

Caption: Workflow for determining equilibrium solubility.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials (in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

-

Sampling and Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System and Trustworthiness:

-

Visual Confirmation: The continued presence of excess solid at the end of the experiment confirms that the solution is indeed saturated.

-

Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield the same solubility value, confirming that equilibrium has been reached.

-

Reproducibility: Performing the experiment in triplicate and ensuring low variability in the results provides confidence in the measured value.

Data Presentation

While extensive experimental data is not publicly available, the results from the protocol described above should be tabulated for clarity and comparative analysis.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |

| Methanol | Polar Protic | Moderate | Record Experimental Value Here |

| Ethanol | Polar Protic | Moderate | Record Experimental Value Here |

| Acetone | Polar Aprotic | High | Record Experimental Value Here |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Record Experimental Value Here |

| Toluene | Nonpolar | Very Low | Record Experimental Value Here |

| Hexane | Nonpolar | Very Low | Record Experimental Value Here |

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By analyzing its molecular structure, we have established a predictive understanding of its solubility based on the principles of intermolecular forces. The detailed experimental protocol offers a reliable method for generating accurate and reproducible solubility data, which is indispensable for applications ranging from synthetic chemistry to pharmaceutical formulation. This integrated theoretical and practical approach empowers researchers to make informed decisions regarding solvent selection, thereby accelerating research and development efforts.

References

-

JoVE. (2020, March 26). Solubility. [Link]

-

Wikipedia. Solubility. [Link]

-

Chegg. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

-

Chemistry LibreTexts. Solubility. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

IUPAC. Subcommittee on Solubility and Equilibrium Data (SSED). [Link]

-

Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

Sources

- 1. Video: Solubility - Concept [jove.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Solubility [chem.fsu.edu]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The 4-Iodo Paradox: A Technical Guide to 2-Acetamido-4-iodobenzoic Acid

The following technical guide details the chemistry, synthesis, and application of 2-Acetamido-4-iodobenzoic acid , a critical building block in modern medicinal chemistry.

Executive Summary

This compound (CAS: 117324-10-4 ) is a specialized organic intermediate primarily utilized in the synthesis of pharmacophores for kinase inhibitors (specifically MEK and EGFR pathways) and retinoid receptor modulators .

Unlike its isomer, 5-iodoanthranilic acid—which is easily accessible via direct iodination and was historically significant in X-ray contrast media—the 4-iodo isomer represents a "regiochemical challenge." Its discovery and utilization mark the shift in drug development from simple derivatives to complex, structure-based designs requiring precise substitution patterns to access deep hydrophobic pockets in protein targets.

This guide explores the synthetic routes to overcome the natural directing effects of the benzene ring, the compound's role in heterocycle formation, and validated protocols for its preparation.

Historical Genesis: The Shift from 5-Iodo to 4-Iodo

The Contrast Media Era (1920s–1950s)

In the early 20th century, iodinated benzoic acids were the gold standard for X-ray contrast agents. Researchers like Wallingford at Mallinckrodt focused on 3-acetamido-2,4,6-triiodobenzoic acid (Acetrizoate). The chemistry was dictated by the "natural" electrophilic aromatic substitution of anthranilic acid, which directs iodine to the 5-position (para to the amine) and the 3-position (ortho to the amine).

-

Result: The 4-position remained inaccessible via direct iodination due to the meta-directing nature of the carboxylic acid and the ortho/para-directing nature of the amine.

The Kinase Era (1990s–Present)

With the advent of rational drug design , researchers targeting MEK (Mitogen-activated protein kinase) and EGFR discovered that substituents at the 7-position of the quinazoline scaffold (derived from the 4-position of the benzoic acid precursor) were critical for potency.

-

The Discovery: The need to place a halogen (iodine) specifically at the 4-position of the benzoic acid ring to fit into the hydrophobic allosteric pocket of kinases led to the development of indirect synthetic routes. This compound emerged as the stable, protected precursor of choice for cyclization into 7-iodo-4(3H)-quinazolinones .

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 117324-10-4 |

| Molecular Formula | C₉H₈INO₃ |

| Molecular Weight | 305.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 233°C – 235°C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Key Reactivity | Cyclization to quinazolinones; Palladium-catalyzed coupling (Sonogashira/Suzuki) at the C-I bond |

Technical Synthesis: Overcoming Regioselectivity

The core technical challenge is that direct iodination of 2-acetamidobenzoic acid yields the 5-iodo isomer. To obtain the 4-iodo isomer, a "Relay Synthesis" via a nitro-intermediate is required.

Validated Synthetic Protocol

Precursor: 4-Iodo-2-nitrotoluene or 4-Iodo-2-nitrobenzoic acid.

Step 1: Reduction of Nitro Group

-

Reagents: Stannous Chloride (SnCl₂) / HCl or Iron (Fe) / Acetic Acid.

-

Mechanism: The nitro group at position 2 is selectively reduced to an amine, yielding 2-amino-4-iodobenzoic acid (CAS: 20776-54-9).

-

Critical Control Point: Avoid hydrogenolysis conditions (Pd/C + H₂), which will strip the iodine atom off the ring (dehalogenation).

Step 2: Acetylation (Protection)

-

Reagents: Acetic Anhydride (Ac₂O), Glacial Acetic Acid.

-

Protocol:

-

Suspend 2-amino-4-iodobenzoic acid (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat to 60°C for 2 hours.

-

Workup: Pour into ice water. The product precipitates as a white solid.[1][2] Filter and wash with cold water to remove excess acid.

-

Yield: Typically >90%.

-

Synthesis Logic Diagram (Graphviz)

Figure 1: The "Nitro Route" (Green/Blue) is required to bypass the natural regioselectivity issues of direct iodination (Red).

Applications in Drug Development

The primary utility of this compound lies in its ability to undergo cyclodehydration to form functionalized heterocycles.

Synthesis of 7-Iodo-quinazolinones

This is the most common application. The acetamido group cyclizes with the carboxylic acid (often via a primary amine intermediate) to form the quinazolinone core.

-

Mechanism: Activation of the carboxylic acid (e.g., with SOCl₂) followed by condensation with an amine (R-NH₂) and subsequent ring closure.

-

Relevance: The resulting 7-iodo-quinazolinone allows for further functionalization at the 7-position via Suzuki-Miyaura or Sonogashira coupling, introducing aryl or alkynyl groups essential for kinase binding affinity.

Retinoid Agonists

The 4-iodo position serves as a handle to attach hydrophobic tails (e.g., adamantyl or phenyl groups) required for binding to Retinoic Acid Receptors (RARs).

Workflow Diagram: From Scaffold to Drug Candidate

Figure 2: The workflow transforming the intermediate into a bioactive kinase inhibitor.

Experimental Protocol: Preparation of Methyl 2-amino-4-iodobenzoate

A common downstream derivative used for purification and further synthesis.

-

Starting Material: 16.1 g of This compound (synthesized as above).

-

Solvent: Methanol (anhydrous).

-

Reagent: Thionyl Chloride (SOCl₂) or concentrated H₂SO₄.

-

Procedure:

-

Dissolve the acid in methanol.

-

Add acid catalyst dropwise at 0°C.

-

Reflux for 8–12 hours. (Note: Acidic methanol conditions often simultaneously deprotect the N-acetyl group and esterify the carboxylic acid).

-

-

Product: Methyl 2-amino-4-iodobenzoate (CAS: 144550-76-5).

-

Validation: Check NMR for loss of acetyl peak (~2.2 ppm) and appearance of methyl ester peak (~3.9 ppm).

References

-

ChemicalBook. (2025). This compound and Methyl 2-amino-4-iodobenzoate Synthesis. Link

-

Moi, D., et al. (2020). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Advances. Link

-

World Intellectual Property Organization. (2019). Patent WO2019112719A1: Heterocyclic compounds as PRMT5 inhibitors. Link

-

National Institutes of Health (NIH). (2017). Trametinib: Mechanism of Action and Chemical Structure. PubChem. Link

-

Organic Syntheses. (1927). m-Iodobenzoic Acid (Historical context of iodination). Org. Synth. 1927, 7, 53. Link

Sources

2-Acetamido-4-iodobenzoic acid as a building block in organic synthesis

An In-depth Technical Guide to 2-Acetamido-4-iodobenzoic Acid as a Versatile Building Block in Organic Synthesis

Authored by a Senior Application Scientist

Foreword: Unlocking Molecular Complexity with a Strategic Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. An ideal building block offers a combination of stability, predictable reactivity, and multiple functional handles that can be addressed selectively. This compound is an exemplar of such a synthon. Its carefully arranged functional groups—an aryl iodide, a carboxylic acid, and an acetamido moiety—provide a powerful toolkit for the construction of complex molecular architectures.

This guide moves beyond a simple cataloging of reactions. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of why and how this compound functions as a superior building block. We will explore the causality behind experimental choices, delve into the mechanisms of its key transformations, and provide field-proven protocols that serve as a reliable foundation for laboratory work. The inherent design of this molecule, with its reactive C-I bond and orthogonally reactive functional groups, makes it a cornerstone for generating libraries of novel compounds and for the efficient synthesis of high-value targets.

Core Characteristics of this compound

This compound is a trifunctional aromatic compound. Understanding the interplay of its constituent parts is crucial to harnessing its synthetic potential.

-

The Aryl Iodide (C-I) Bond: This is the molecule's primary engine for carbon-carbon and carbon-heteroatom bond formation. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This low bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[1] This high reactivity allows for the use of milder reaction conditions, lower catalyst loadings, and broader functional group tolerance compared to the corresponding aryl bromides or chlorides.[1]

-

The Carboxylic Acid (-COOH) Group: This moiety provides a classical handle for forming amides, esters, and other derivatives.[2] Furthermore, its acidic nature and ability to act as a directing group can influence the regioselectivity of certain reactions. It can also be a key participant in cyclization reactions to form heterocyclic systems.[3]

-

The Acetamido (-NHAc) Group: This group serves two main purposes. Firstly, it acts as a protecting group for the aniline nitrogen, rendering it less susceptible to oxidation and other side reactions. Secondly, it is an ortho-, para-directing group that electronically influences the aromatic ring. In this molecule, its position ortho to the carboxylic acid and meta to the iodine can create unique steric and electronic environments that can be exploited in downstream transformations.

Physicochemical Properties

A summary of the key properties of this compound and its parent compounds provides a useful reference for experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₈INO₃ | N/A |

| Molecular Weight | 319.07 g/mol | N/A |

| Appearance | Typically a white to off-white solid | [2][4] |

| Melting Point | Data for the 4-fluoro analog is 212-216 °C | [5] |

| Solubility | Generally soluble in organic solvents like ethanol and acetone; slightly soluble in water | [6] |

Synthetic Access

The synthesis of this compound typically starts from more readily available precursors. A common route involves the iodination of 2-acetamidobenzoic acid or the acetylation of 2-amino-4-iodobenzoic acid. The latter can be synthesized from 4-iodo-2-nitrobenzoic acid via reduction.[7]

Caption: General synthetic pathway to this compound.

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

The C-I bond is the gateway to a vast array of molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for exploiting this reactivity, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[8][9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthesis due to its mild conditions and the commercial availability of a vast array of boronic acids.

Causality in Protocol Design:

-

Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity to enhance the rates of oxidative addition and reductive elimination.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-iodo-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid derivative.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Catalyst/Ligand Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

-

Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Heck Reaction: C-C Bonds from Alkenes

The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins.[10][11] The reaction typically favors the formation of the trans (E) isomer due to thermodynamic stability.[10]

Causality in Protocol Design:

-

Catalyst: Pd(OAc)₂ is a common and robust pre-catalyst.

-

Base: A mild organic base like triethylamine (Et₃N) or a stronger inorganic base like K₂CO₃ is used to neutralize the H-X acid generated during the catalytic cycle, regenerating the Pd(0) catalyst.[10]

-

Solvent: High-boiling polar aprotic solvents like DMF or DMAc are often used.[10]

-

Ligands: While some Heck reactions can be run ligandless, phosphine ligands are often added to improve catalyst stability and turnover, especially with less reactive substrates.

Caption: Key steps in the catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides.[12][13] It uniquely employs a dual-catalyst system of palladium and copper(I).[13]

Causality in Protocol Design:

-

Palladium Catalyst: Functions similarly to other cross-couplings, undergoing oxidative addition with the aryl iodide.[12]

-

Copper(I) Co-catalyst: The crucial role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is more facile than the direct reaction of the alkyne with the palladium complex.[14]

-

Base: An amine base, such as triethylamine or diisopropylamine, serves a dual role: it deprotonates the terminal alkyne and acts as the solvent.[13]

Field-Proven Protocol: Sonogashira Coupling

Reaction: Synthesis of 2-acetamido-4-(phenylethynyl)benzoic acid.

-

Reactor Setup: In a Schlenk tube, dissolve this compound (1.0 equiv.) and phenylacetylene (1.1 equiv.) in a suitable solvent like anhydrous THF or DMF. Add an amine base such as triethylamine (2-3 equiv.).

-

Inerting: Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv.) and copper(I) iodide (CuI) (0.04 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate.

-

Extraction & Purification: Wash the organic layer with water and brine. Dry over MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography to yield the desired aryl alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[15][16] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[15]

Causality in Protocol Design:

-

Ligand Choice: This is the most critical parameter. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) was key to the reaction's success. These ligands promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[17][18]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

-

Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are effective pre-catalysts that are reduced in situ to the active Pd(0) species.[17]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Application in Heterocyclic Synthesis

The true power of this compound is realized when its multiple functional groups are used in concert to build complex heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and biologically active compounds.[3][19][20] A common and powerful strategy involves a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Strategy: Coupling Followed by Cyclization

This approach allows for the rapid assembly of diverse heterocyclic cores. The general workflow involves:

-

Functionalization: Use the aryl iodide for a cross-coupling reaction to install a new substituent at the 4-position.

-

Deprotection/Activation: Modify one of the existing functional groups (e.g., hydrolyze the acetamide to a primary amine or activate the carboxylic acid).

-

Intramolecular Cyclization: Induce a ring-closing reaction between the newly installed group and the modified functional group to form the heterocycle.

Caption: General workflow for heterocyclic synthesis via a coupling-cyclization strategy.

Exemplary Protocol: Synthesis of a Quinazolinone Derivative

This protocol outlines a conceptual pathway for synthesizing a quinazolinone core, a privileged scaffold in medicinal chemistry.

-

Buchwald-Hartwig Amination: Couple this compound with a primary amine (R-NH₂) using the Buchwald-Hartwig protocol described in section 2.4. This forms a 2-acetamido-4-(alkyl/arylamino)benzoic acid intermediate.

-

Amide Hydrolysis: Selectively hydrolyze the acetamido group to a primary amine. This can often be achieved under acidic or basic conditions (e.g., refluxing in aqueous HCl). This step yields a 2-amino-4-(alkyl/arylamino)benzoic acid.

-

Cyclization/Condensation: Heat the resulting diamine-substituted benzoic acid with a suitable one-carbon source, such as triethyl orthoformate or formic acid, to induce cyclization. The amino group ortho to the carboxylic acid will condense to form the quinazolinone ring system.

Conclusion: A Strategic Asset for Chemical Innovation

This compound is far more than a simple chemical reagent; it is a strategically designed platform for molecular construction. Its high-reactivity C-I bond provides reliable entry into the world of palladium-catalyzed cross-coupling, while its acetamido and carboxylic acid groups offer orthogonal handles for subsequent functionalization and cyclization. This combination allows chemists to build complex, high-value molecules with efficiency and control. For professionals in drug discovery and materials science, mastering the application of this building block opens doors to novel chemical space and accelerates the development of next-generation products.

References

-

ResearchGate. Synthesis of 2-acetamido-5-iodobenzoic acid (2). Available from: [Link].

-

U.S. Environmental Protection Agency (EPA). 2-Amino-4-iodobenzoic acid Properties. CompTox Chemicals Dashboard. Available from: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

-

Liu, Y.-F., Li, C., & Yang, G.-P. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry. Available from: [Link].

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link].

-

Elemental Microanalysis. 2-IODOBENZOIC ACID Safety Data Sheet. Available from: [Link].

-

Qu, C., et al. (2011). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available from: [Link].

-

Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Available from: [Link].

-

Wikipedia. Sonogashira coupling. Available from: [Link].

-

International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Heterocyclic Compounds. Available from: [Link].

-

Yakura, T., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules. Available from: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. heterocyclic compounds with their recent development. Available from: [Link].

-

Mangelinckx, I. I., & Darabantu, M. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. Available from: [Link].

-

Pfizer. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link].

-

Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link].

-

University of California, Irvine. New cyclization strategies enabled by the alkynyl Prins reaction. Available from: [Link].

-

Xi'an Kono Chem Co.,Ltd. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Available from: [Link].

-

Beilstein Journal of Organic Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available from: [Link].

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

-

National Institutes of Health (NIH). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Available from: [Link].

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link].

-

Organic Syntheses. m-IODOBENZOIC ACID. Available from: [Link].

-

Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available from: [Link].

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link].

-

Ningbo Inno Pharmchem Co., Ltd. The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Available from: [Link].

-

Wikipedia. 4-Iodobenzoic acid. Available from: [Link].

- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

Wikipedia. Heck reaction. Available from: [Link].

-

Jagtap, S. (2017). Heck Reaction—State of the Art. Catalysts. Available from: [Link].

-

The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. Available from: [Link].

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link].

-

Beilstein Journals. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available from: [Link].

-

PubMed. N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen. Available from: [Link].

-

PubChem. 4-Acetamidobenzoate. Available from: [Link].

-

Biswas, T. (2022). MCQ-255: Reaction on 2-iodobenzoic acid. YouTube. Available from: [Link].

-

ResearchGate. (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Acetamido-4-fluorobenzoic acid | 394-27-4 [sigmaaldrich.com]

- 6. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 7. 2-AMINO-4-IODOBENZOIC ACID | 20776-54-9 [chemicalbook.com]

- 8. nobelprize.org [nobelprize.org]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. hammer.purdue.edu [hammer.purdue.edu]

- 19. ijirset.com [ijirset.com]

- 20. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Iodinated Benzoic Acid Derivatives in Research and Development

Executive Summary

Iodinated benzoic acid derivatives represent a specialized but critical scaffold in modern life sciences, bridging the gap between structural organic chemistry and clinical diagnostics. Their utility is derived from the unique physicochemical properties of the carbon-iodine (C–I) bond: a high electron density that facilitates X-ray attenuation, a weak bond dissociation energy that enables palladium-catalyzed cross-coupling, and a versatile substitution pattern allowing for precise tuning of lipophilicity and pharmacokinetics.

This guide provides a technical deep-dive into these derivatives, moving beyond basic definitions to explore their role as X-ray Contrast Media (XRCM), radiopharmaceutical precursors, and synthetic building blocks.

Part 1: Structural Fundamentals & The Carbon-Iodine Interface

To utilize iodinated benzoic acids effectively, one must understand the underlying physics of the iodine atom attached to the benzene ring.

The Heavy Atom Effect & X-Ray Attenuation

The commercial dominance of these derivatives (e.g., Iohexol, Iodixanol) relies on the K-edge absorption of iodine.

-

Mechanism: Iodine has a K-shell binding energy of 33.2 keV .[1] Diagnostic X-rays typically operate in the 60–120 kVp range, producing a spectrum where the mean photon energy often aligns with this K-edge.

-

Result: This alignment maximizes the photoelectric effect, causing a sharp spike in X-ray attenuation (opacity) that soft tissues (composed of C, H, O, N) cannot replicate.

The C–I Bond Lability

Unlike the robust C–F or C–Cl bonds, the C–I bond in benzoic acid derivatives is relatively weak (~65 kcal/mol).

-

Implication for Synthesis: This weakness makes the iodine atom an exceptional "leaving group" for oxidative addition steps in transition-metal catalysis (Suzuki, Sonogashira), often reacting under milder conditions than their brominated counterparts.

-

Implication for Stability: In medical applications, this bond must be reinforced. Steric shielding (placing bulky groups at the 3,5-positions) prevents enzymatic deiodination, which would otherwise release toxic free iodide (

) in vivo.

Part 2: The Gold Standard – X-Ray Contrast Media (XRCM)

The evolution of XRCM is a lesson in structure-activity relationship (SAR) optimization. The goal has always been to maximize iodine content while minimizing osmolality and chemotoxicity.

Structural Evolution: Ionic to Non-Ionic

Early generations (e.g., Diatrizoate) were ionic monomers . They dissociated in solution (cation + anion), creating high osmolality (hypertonic) solutions that caused pain and renal damage (Contrast-Induced Nephropathy).

-

Current Standard: Non-ionic monomers (e.g., Iohexol) and dimers (e.g., Iodixanol). By replacing the ionic carboxylate with hydrophilic amide/hydroxyl side chains, these molecules resist dissociation, maintaining blood-isotonic osmolality (~290 mOsm/kg) while carrying a massive payload of 3 to 6 iodine atoms per molecule.

Visualization: Synthesis & Evolution of XRCM

The following diagram illustrates the chemical progression and synthesis logic of tri-iodinated contrast media.

Figure 1: The synthetic divergence from basic iodinated intermediates to clinical contrast agents. Note the critical "Non-Ionic Pathway" which reduces toxicity.

Part 3: Radiopharmaceutical Applications[1][2][3][4]

Beyond stable iodine (

Labeling Protocols: Melt vs. Oxidative

Achieving high specific activity requires distinct protocols.

-

Melt Labeling (Nucleophilic Exchange): Used for robust substrates. The iodinated benzoic acid is heated in a melt of pivalic acid with radioactive NaI. This allows isotope exchange (I-127 replaced by I-123) without solvents, often achieving >95% yields.

-

Oxidative Labeling (Electrophilic Substitution): Used for activated rings (e.g., phenols or anilines). An oxidant like Chloramine-T or Iodogen converts radioactive iodide (

) into an electrophile (

Experimental Protocol: Oxidative Radioiodination

Objective: Labeling a benzoic acid derivative (e.g., MIBG analog) using Chloramine-T.

Reagents:

-

Precursor (1 mg/mL in 0.5M phosphate buffer, pH 7.5).

-

Radioiodine: Na

or Na -

Oxidant: Chloramine-T (1 mg/mL in buffer).

-

Quench: Sodium Metabisulfite (2 mg/mL).

Workflow:

-

Setup: In a microcentrifuge tube, add 10 µL of Precursor to 5–10 mCi of Na

. -

Initiation: Add 10 µL Chloramine-T. Vortex for exactly 60 seconds .

-

Critical Checkpoint: Do not exceed 60s. Prolonged exposure to oxidants can degrade sensitive side chains.

-

-

Quenching: Immediately add 20 µL Sodium Metabisulfite to stop the reaction (reduces unreacted

back to -

Purification: Pass mixture through a C18 Sep-Pak cartridge. Wash with water (removes free iodide), elute product with ethanol/saline.

Part 4: Synthetic Utility (Cross-Coupling)

For drug discovery chemists, iodobenzoic acids are "privileged structures" for building biaryl scaffolds via Suzuki-Miyaura coupling. The electron-withdrawing carboxyl group at the para or meta position activates the C–I bond for oxidative addition.

Comparative Data: Catalyst Performance

The following table summarizes catalyst efficiency for coupling 4-iodobenzoic acid with phenylboronic acid.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH | 80 | 85-95 | Standard protocol; robust but requires inert atm. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >98 | Excellent for sterically hindered substrates. |

| Pd/C | None | Na₂CO₃ | H₂O/IPA | 60 | 75-85 | Heterogeneous; catalyst recyclable. |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 90+ | Cost-effective alternative to Palladium.[2] |

Visualization: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting low yields.

Figure 2: The Suzuki-Miyaura cycle.[3][4] The "Oxidative Addition" step is facilitated by the weak C-I bond of the iodobenzoic acid.

Protocol: Suzuki Coupling of 4-Iodobenzoic Acid

Context: Creating a biaryl acid intermediate.

-

Charge: To a reaction vial, add 4-iodobenzoic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-